Product packaging for Yersiniose(Cat. No.:CAS No. 89367-91-9)

Yersiniose

Cat. No.: B611877
CAS No.: 89367-91-9
M. Wt: 192.21 g/mol
InChI Key: GBHWSZVYPRVYEL-AZKKLRPPSA-N
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Description

Historical Context of Its Discovery and Initial Characterization within Yersinia Research

The identification and characterization of Yersiniose are intrinsically linked to research into the lipopolysaccharides of Yersinia species, particularly Yersinia pseudotuberculosis. LPS is a major virulence factor for Y. pseudotuberculosis, and its O-specific polysaccharide is used for serological classification of strains. nih.govoup.com Early studies aimed at determining the structure of these O-antigens led to the discovery of unusual sugar components, including this compound. It was identified as a constituent of the O-polysaccharide structures in certain Y. pseudotuberculosis serotypes, such as O:6 and O:12. nih.govoup.com Its presence as a rare immunodominant 3,6-dideoxyhexose (B1251815) side-branch sugar in Y. pseudotuberculosis O-polysaccharides was noted as unusual. nih.govoup.comoup.com

Chemical Nomenclature and Classification within Dideoxy-branched Sugars

Chemically, this compound is classified as a dideoxy-branched sugar. It is described as a 3,6-dideoxy sugar featuring a hydroxyethyl (B10761427) branch at the 4-position. ontosight.ai Specific nomenclature includes names such as 3,6-dideoxy-4-C-(D-glycero-1-hydroxyethyl)-D-xylo-hexose or 3,6-dideoxy-4-C-(1-hydroxyethyl)-D-erythro-hexose. ontosight.ai A specific isomer found in Yersinia is referred to as this compound A, which is chemically defined as 4-C[(R)-1-hydroxyethyl]-3,6,dideoxy-d-xylo-hexose. oup.comoup.com this compound is recognized as one of several 3,6-dideoxyhexose (3,6-DDH) isomers found in nature, with Y. pseudotuberculosis presenting a notable range of these structures. oup.comoup.comhelsinki.fi The biosynthesis of these 3,6-DDH sugars often involves a common enzymatic pathway. oup.comoup.com

Significance within Bacterial Glycoconjugate Chemistry and Glycobiology

This compound holds significance within bacterial glycoconjugate chemistry and glycobiology primarily due to its incorporation into the LPS of Yersinia species. As a component of the O-specific polysaccharide, it contributes to the structural integrity and surface characteristics of the bacterial outer membrane. ontosight.ai The presence and specific structure of this compound within LPS can influence the bacteria's interaction with its environment and the host immune system. ontosight.ai The O-antigen, containing sugars like this compound, is known to be highly antigenic and plays a role in modulating the host immune response, thereby influencing the bacteria's ability to cause disease. ontosight.airesearchgate.net Research into the biosynthesis of this compound and its incorporation into LPS highlights its importance in understanding bacterial virulence and exploring potential therapeutic targets. ontosight.ai The study of this compound contributes to the broader understanding of the diverse structures and biological roles of unusual sugars in bacterial glycoconjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89367-91-9

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,5S,6R)-5-(1-hydroxyethyl)-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C8H16O5/c1-4(9)8(12)3-6(10)7(11)13-5(8)2/h4-7,9-12H,3H2,1-2H3/t4?,5-,6-,7-,8+/m1/s1

InChI Key

GBHWSZVYPRVYEL-AZKKLRPPSA-N

SMILES

CC(O)[C@@]1(O)C[C@@H](O)[C@H](O)O[C@@H]1C

Isomeric SMILES

C[C@@H]1[C@](C[C@H]([C@@H](O1)O)O)(C(C)O)O

Canonical SMILES

CC1C(CC(C(O1)O)O)(C(C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yersiniose

Origin of Product

United States

Structural Elucidation and Advanced Chemical Characterization of Yersiniose

Spectroscopic Methodologies for Defining Stereochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of complex carbohydrates like Yersinia O-antigens. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning resonances to individual sugar residues, determining their ring forms (pyranose or furanose), anomeric configurations (alpha or beta), and establishing the glycosidic linkages between them mdpi.comnih.govnih.govnih.govnih.govuwo.cacdnsciencepub.comasm.orgresearchgate.netlpsbiosciences.comnih.gov.

Common 1D NMR experiments, such as 1H and 13C NMR, provide initial information about the types of sugar residues present and their environments. 2D NMR techniques are particularly powerful for establishing connectivity and stereochemistry. For instance:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) help identify coupled protons within each monosaccharide unit, allowing for the assignment of proton resonances researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon resonances, which is vital for assigning carbon signals and, importantly, for determining glycosidic linkages by revealing correlations between anomeric protons and the carbons they are linked to on the adjacent sugar residue nih.govnih.govresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space correlations between protons. These correlations are particularly useful for determining the anomeric configuration (alpha or beta) and confirming linkage positions by showing proximity between the anomeric proton of one residue and protons on the aglycone carbon of the linked residue nih.govresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), complements NMR by providing information on the mass of the intact polysaccharide or its fragments, the composition of the repeating unit, and the presence of non-carbohydrate substituents mdpi.comuwo.calpsbiosciences.comnih.govpsu.eduresearchgate.net. GC-MS of derivatized monosaccharides (e.g., alditol acetates or partially methylated alditol acetates) is commonly used for sugar analysis to identify the constituent monosaccharides and determine their linkage positions researchgate.net. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are also applied to determine the mass of the oligosaccharide repeating unit and, in some cases, provide fragmentation patterns that aid in sequencing the sugars within the repeat mdpi.comuwo.calpsbiosciences.compsu.edu.

Detailed spectral data, such as chemical shifts and coupling constants obtained from NMR, are critical for confirming the identity and configuration of sugar residues. For example, the coupling constant between the anomeric proton (H-1) and H-2 can indicate the anomeric configuration.

Table 1: Representative NMR Parameters for Common Monosaccharides in Pyranose Form (Illustrative)

Monosaccharide (Pyranose)Anomeric ConfigurationTypical 1H Chemical Shift (H-1, ppm)Typical 13C Chemical Shift (C-1, ppm)Typical J1,2 Coupling Constant (Hz)
D-Glucoseα5.0-5.392-943-4
β4.5-4.896-987-8
D-Mannoseα5.1-5.392-94<2
β4.7-4.995-97<2
D-Galactoseα4.8-5.092-943-4
β4.3-4.596-987-8
N-Acetyl-D-glucosamineα4.9-5.294-963-4
β4.6-4.898-1007-8

Note: These values are approximate and can vary depending on the specific glycan structure and solvent conditions.

Research findings on Yersinia O-antigens demonstrate the power of these methods. For instance, studies on Yersinia pseudotuberculosis O:4b O-antigen utilized 1D and 2D NMR spectroscopy to establish the structure of a repeating unit containing uncommon deoxy sugars like tyvelose (B24345) and 6-deoxy-D-manno-heptose nih.gov. Similarly, NMR and high-resolution ESIMS were used to determine the full structure of the Y. pseudotuberculosis O:2a O-antigen, which also contains unusual sugars like abequose and 6-deoxy-D-manno-heptose uwo.ca.

Conformational Analysis and Glycan Structural Dynamics of Yersiniose

Understanding the three-dimensional structure and flexibility of Yersinia glycans is crucial for comprehending their interactions with the host immune system and other biological molecules. Conformational analysis of glycans can be investigated using a combination of experimental techniques and computational methods.

NMR spectroscopy provides experimental insights into glycan conformation through analysis of:

Scalar Coupling Constants: Vicinal coupling constants (e.g., J across glycosidic linkages or within sugar rings) are dependent on the dihedral angles between the coupled nuclei, providing information about the preferred conformation around glycosidic bonds and the flexibility of the sugar rings researchgate.net.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are widely used to model glycan conformations and dynamics. These methods explore the potential energy surface of the molecule to identify low-energy conformers and simulate their movement over time. By combining experimental NMR data (e.g., NOE restraints) with computational modeling, more accurate and dynamic representations of glycan structures in solution can be obtained researchgate.net.

Studies on oligosaccharides related to the O-antigen of Yersinia enterocolitica O:3 have employed NMR and molecular modeling to investigate their conformational behavior, revealing that even relatively short oligosaccharides can adopt specific preferred conformations, such as helical structures researchgate.net. The flexibility around glycosidic linkages allows glycans to sample various conformations, which is important for their interactions with binding partners.

Derivatization Strategies for Enhanced Structural Probing and Analysis

Chemical derivatization plays a vital role in the structural analysis of complex glycans, particularly for enhancing their detectability and providing specific information about their composition and linkage.

Common derivatization strategies include:

Methylation Analysis: This is a classical technique used to determine the linkage positions between monosaccharide residues. Free hydroxyl groups in the polysaccharide are methylated, followed by hydrolysis, reduction, and acetylation. The resulting partially methylated alditol acetates are then analyzed by GC-MS. The pattern of methylation indicates the original linkage positions mdpi.comnih.govresearchgate.net. For example, a sugar residue linked at positions O-3 and O-4 in the original polysaccharide will yield a partially methylated alditol acetate (B1210297) with methyl groups at all hydroxyl positions except those originally involved in glycosidic bonds (O-3 and O-4) and the reduced end.

Acetylation: Acetylation of hydroxyl groups can improve the volatility of oligosaccharides for GC-MS analysis and can also affect their spectroscopic properties, aiding in NMR assignments.

Reduction: Reduction of the reducing end of a polysaccharide or oligosaccharide to an alditol prevents mutarotation and provides a stable derivative for analysis, particularly in methylation analysis psu.edu.

Cleavage and Labeling: Specific chemical or enzymatic cleavage of the polysaccharide into smaller oligosaccharide fragments can simplify structural analysis. These fragments can then be labeled (e.g., fluorescently or isotopically) for enhanced detection and analysis by techniques like chromatography and mass spectrometry.

Derivatization, such as methylation followed by GC-MS, has been extensively used in the structural elucidation of Yersinia O-antigens to determine the sugar composition and linkage types within the repeating units mdpi.comnih.govresearchgate.net. This provides crucial foundational data that complements the information obtained from NMR and intact mass analysis.

Biosynthetic Pathways and Enzymology of Yersiniose

Enzymatic Catalysis of Key Steps in Yersiniose Biogenesis (e.g., Thiamine (B1217682) Pyrophosphate-Dependent Flavoprotein Mediated Reactions)

A key enzymatic step in this compound biosynthesis involves the enzyme YerE, a thiamine pyrophosphate (TPP)-dependent flavoprotein. YerE catalyzes the conversion of 3,6-dideoxy-4-keto-D-glucose to 3,6-dideoxy-4-acetyl-D-glucose. This bifunctional enzyme facilitates the decarboxylation of pyruvate (B1213749) and the subsequent transfer of an acetyl carbanion to the sugar moiety nih.govgoogle.com. TPP-dependent enzymes are widely involved in carbon-carbon bond formation or cleavage reactions adjacent to an oxo group and utilize a common structural motif for cofactor binding nih.gov. Flavin-dependent proteins, including flavoproteins like YerE, play diverse roles in redox processes and biosynthesis researchgate.net.

The biosynthesis of CDP-yersiniose A involves a common enzymatic pathway for 3,6-dideoxyhexose (B1251815) sugars, which includes DdhA, DdhB, DdhC, and DdhD proteins. These enzymes synthesize a nucleotide-linked sugar intermediate (CDP-4-keto-3,6-dideoxy-glucose). The specific type of CDP-3,6-dideoxyhexose is determined by additional proteins, such as YerE and YerF for CDP-D-Yersiniose(A)p oup.com.

Precursor Metabolite Utilization and Metabolic Flux in this compound Synthesis

While specific detailed metabolic flux analyses solely focused on this compound synthesis are not extensively described in the provided context, the biosynthesis of this compound, as a component of LPS, is linked to broader metabolic pathways within Yersinia. The precursor for the two-carbon branch attached by YerE is derived from pyruvate nih.govgoogle.com. Pyruvate is a central metabolite produced through glycolysis kegg.jp.

Metabolic flux analysis in Yersinia has been used to study the flow of carbon through central metabolic pathways, including glycolysis and the TCA cycle. These studies indicate that pathogenic Yersinia species have complex metabolic systems and can utilize various organic molecules nih.gov. The synthesis of LPS components, including unusual sugars like this compound, would draw upon intermediates from these central metabolic pathways. For instance, the biosynthesis of other Yersinia components like the siderophore yersiniabactin (B1219798) utilizes chorismate, a product of the shikimate pathway researchgate.netasm.orgnih.gov.

Detailed research findings on metabolic flux specifically directed towards this compound synthesis would involve tracing labeled precursors through the pathway and quantifying the rates of enzymatic reactions. While the provided information highlights the precursor (pyruvate) and key enzymatic steps, a comprehensive metabolic flux map solely for this compound biosynthesis is not available in the search results.

Genetic Determinants of this compound Biosynthesis (Gene Clusters, Operons)

The genes responsible for the synthesis of the O-antigen, which contains this compound, are typically clustered together in Yersinia pseudotuberculosis, located between the hemH and gsk loci oup.comnih.gov. These gene clusters, often organized as operons, encode the necessary enzymes for nucleotide-sugar biosynthesis, glycosyltransferases for building the repeating unit, and proteins involved in O-unit processing and polymerization oup.comnih.govutupub.fi.

Specifically, the genes required for the synthesis of the O:6 O-polysaccharide in Y. pseudotuberculosis, which contains this compound A, are found within these clusters. The gene yerE, encoding the TPP-dependent flavoprotein crucial for this compound formation, is located within this O-antigen gene cluster oup.comgoogle.com. The organization of these genes into clusters and operons facilitates their coordinated expression, which is essential for efficient O-antigen biosynthesis.

Other gene clusters and operons in Yersinia are involved in the biosynthesis of various components, such as flagella (flh operon) nih.govmicrobiologyresearch.org, the siderophore yersiniabactin (irp and ybt gene clusters) researchgate.netasm.orgnih.govnih.govasm.orgasm.org, and type IV pili (pil gene cluster) nih.govresearchgate.net. While these are distinct from the this compound biosynthetic cluster, they illustrate the common genetic organization principle in Yersinia where genes for related functions are grouped together.

Transcriptional and Post-Translational Regulation of this compound Biosynthetic Enzymes

The regulation of O-antigen biosynthesis in Yersinia, including the synthesis of sugars like this compound, is subject to transcriptional and potentially post-translational control mechanisms. While specific details on the regulation of yerE or the entire this compound biosynthetic pathway are not extensively covered in the provided results, O-antigen biosynthesis in Yersinia enterocolitica is known to be regulated nih.gov.

More broadly, gene expression in Yersinia is influenced by environmental factors such as temperature, which is a critical cue for the expression of virulence factors, including components of the LPS nih.govcaister.com. Transcriptional regulators play a significant role in orchestrating these responses caister.com. For example, the RNA chaperone Hfq is known to control metabolic functions in Yersinia, and global regulators like RovA also influence gene expression nih.govfrontiersin.org.

Post-translational modifications can also affect enzyme activity in metabolic pathways nih.gov. While direct evidence for post-translational regulation of this compound biosynthetic enzymes is not provided, it is a common mechanism for fine-tuning metabolic flux and enzyme activity in bacteria. Studies on other Yersinia systems, such as the yersiniabactin synthesis, have identified genes involved in regulation, like ybtA, which encodes a transcriptional activator asm.orgasm.org.

The interplay between metabolism and virulence in pathogenic Yersinia suggests that the regulation of biosynthetic pathways, including that of this compound, is likely integrated with broader regulatory networks that respond to environmental signals and the host environment nih.gov.

Integration of Yersiniose Within Bacterial Lipopolysaccharide Lps Architecture

Structural Incorporation of Yersiniose within O-Antigen Polysaccharides

This compound is incorporated into the O-antigen polysaccharides of certain Yersinia species and serotypes. oup.comglycoscience.rumdpi.comoup.com It is often found as a component of the repeating O unit structure. oup.comnih.gov For instance, this compound A has been identified in the O-polysaccharides of Yersinia pseudotuberculosis serotypes O:6 and O:12. oup.commdpi.comoup.comresearchgate.net In Y. pseudotuberculosis O:6, this compound A, along with colitose, forms a two-sugar side branch of the O unit. oup.comoup.com In Yersinia rohdei H274-36/78, this compound A residues are attached as monosaccharide side chains in a branched hexasaccharide repeating unit of the O-polysaccharide. nih.gov Another example is the O-antigen of Yersinia pseudotuberculosis serotype VI, where this compound B is part of the repeating unit structure. glycoscience.ru

The presence and linkage of this compound within the O-antigen are determined by specific glycosyltransferases and the genes responsible for O-antigen biosynthesis, which are typically clustered together in the bacterial genome. oup.comnih.govoup.com

Impact of this compound Structural Variation on LPS Conformational Dynamics and Surface Presentation

Variations in LPS structure are utilized by Gram-negative bacteria to promote survival by providing resistance to components of the innate immune system and preventing recognition by TLR4. mdpi.comresearchgate.net Although this is a general statement about LPS, it implies that the specific sugar composition, including this compound, contributes to these effects.

Comparative Glycochemistry of this compound-Containing LPS Across Yersinia Species and Serotypes

The glycochemistry of this compound-containing LPS varies across different Yersinia species and serotypes. This compound A has been reported in Y. pseudotuberculosis serotypes O:6 and O:12, and in Yersinia rohdei. oup.commdpi.comoup.comresearchgate.netnih.gov this compound B is found in Y. pseudotuberculosis serotype VI. glycoscience.ru

The O-antigens of Y. pseudotuberculosis exhibit significant structural diversity, with 21 O-antigen based serotypes described. oup.comoup.comnih.govoup.com Many of these structures have been elucidated. oup.comoup.com Most Y. pseudotuberculosis OPS structures include a 3,6-dideoxyhexose (B1251815) (DDH) sugar as a side branch, and this compound A is described as one of the most rare of these DDH sugars. oup.comoup.com

While this compound is a notable component in some Yersinia O-antigens, other serotypes contain different or related sugars. For example, Y. pseudotuberculosis serotypes O:6 and O:7 are unusual in that both contain colitose, which is otherwise not commonly reported for this species, and O:6 also contains this compound A. oup.comglycoscience.ruoup.com The O:10 OPS of Y. pseudotuberculosis also contains colitose. oup.comoup.com The O-antigens of Y. enterocolitica and Y. pseudotuberculosis have very different sets of O antigens. oup.com Y. enterocolitica has over 70 serotypes, although only 11 are associated with human diseases. oup.com

The structural variations in O-antigens, including the presence or absence and specific form of this compound, are the basis for the serotyping schemes used to distinguish bacterial isolates. glycoscience.ruoup.comoup.com

Here is a summary of this compound presence in some Yersinia serotypes based on the provided information:

Yersinia SpeciesSerotypeThis compound TypeLocation in O UnitSource Snippets
Y. pseudotuberculosisO:6This compound ASide branch oup.commdpi.comoup.comresearchgate.netoup.com
Y. pseudotuberculosisO:12This compound AO unit component mdpi.comoup.comresearchgate.net
Y. pseudotuberculosisVIThis compound BRepeating unit glycoscience.ru
Yersinia rohdeiH274-36/78This compound AMonosaccharide side chain nih.gov

Role of Yersiniose in Bacterial Physiology and Environmental Interactions

Contribution of Yersiniose to Bacterial Outer Membrane Integrity and Stability

Lipopolysaccharide is a fundamental component of the outer leaflet of the outer membrane in Gram-negative bacteria, providing a crucial barrier between the cell and its external environment semanticscholar.orgmdpi.comelsevier.eswikipedia.org. The integrity and stability of the outer membrane are highly dependent on the structural completeness and proper assembly of LPS molecules. LPS is composed of three main parts: lipid A, the core oligosaccharide, and the O-specific polysaccharide (O-antigen) semanticscholar.orgwikipedia.org. This compound is found within the sugar components of Yersinia LPS wikipedia.org.

This compound in Modulation of Bacterial Cell Surface Properties and Adhesion

The LPS, containing sugars like this compound, significantly influences the surface properties of Yersinia cells, which in turn affects their interactions with their surroundings and host tissues wikipedia.orgsemanticscholar.orgelsevier.esresearchgate.net. The O-antigen, a highly variable part of the LPS, is a major determinant of bacterial serospecificity and affects the cell surface's chemical and physical characteristics semanticscholar.orgoup.com. Variations in LPS structure, including the sugar composition of the core and O-antigen, can alter surface hydrophobicity and charge, impacting how bacteria interact with surfaces and other molecules mdpi.com.

Interactions of this compound-Containing Structures with Environmental Factors and Phages

The LPS layer, containing this compound, serves as a crucial interface between Yersinia bacteria and their diverse environmental niches, as well as a primary target for bacteriophages wikipedia.orgsemanticscholar.orgwikipedia.orgsemanticscholar.orgmdpi.comciteab.comnih.govmdpi.comfrontiersin.org. The integrity and composition of LPS are vital for Yersinia's ability to withstand various environmental stresses mdpi.comoup.comciteab.com. Truncated LPS has been shown to attenuate resistance to adverse conditions, including exposure to antimicrobial peptides like polymyxin (B74138) B and detergents such as sodium dodecyl sulfate (B86663) (SDS) mdpi.com. This highlights how alterations in the sugar composition and structure of LPS can impact the bacterium's environmental resilience. The outer core of LPS, containing various sugars, contributes to resistance against defense mechanisms encountered in different environments, including within a host nih.gov.

LPS also acts as a primary receptor for many bacteriophages that infect Gram-negative bacteria, including Yersinia semanticscholar.orgmdpi.comnih.govmdpi.comfrontiersin.org. Phages recognize and bind to specific components of the LPS, such as the O-antigen or core oligosaccharide, through their tail fibers or other receptor-binding proteins semanticscholar.orgmdpi.comfrontiersin.org. The sugar composition and structure of these LPS components are critical determinants of phage host range and adsorption efficiency semanticscholar.orgmdpi.comfrontiersin.org. For instance, the O-antigen of Y. enterocolitica serotype O:8 has been identified as a host receptor for phage ϕ80-18 frontiersin.org. Similarly, other Yersinia phages utilize different parts of the LPS, including inner and outer core heptosyl residues, as receptors mdpi.comnih.govmdpi.com. Environmental factors, such as temperature, can influence the expression and structure of LPS, consequently affecting phage adsorption and the outcome of phage-bacteria interactions oup.comnih.govresearchgate.net. The presence and specific arrangement of this compound within the LPS structure likely contribute to the complex interactions between Yersinia and the bacteriophages it encounters in its natural reservoirs and during infection.

Mechanisms of Yersiniose Mediated Host Pathogen Interface at a Molecular Level

Molecular Recognition of Yersiniose-Containing Glycans by Host Immune System Components

Host innate immunity relies on the recognition of pathogen-associated molecular patterns (PAMPs) through germline-encoded pattern recognition receptors (PRRs). Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria like Yersinia, is a potent PAMP recognized primarily by Toll-like receptor 4 (TLR4) metabolomicsworkbench.org. The lipid A moiety of LPS is the primary agonist for TLR4 metabolomicsworkbench.org. Variations in the structure of lipid A, such as the number and length of its fatty acid chains, significantly impact its ability to stimulate TLR4 and trigger inflammatory responses metabolomicsworkbench.orguni.lu. For instance, Yersinia pestis grown at 37°C, mimicking mammalian host temperature, produces a tetra-acylated lipid A, which exhibits reduced or antagonistic activity towards TLR4 compared to the hexa-acylated lipid A produced at lower temperatures metabolomicsworkbench.orguni.lu. This structural modification is a key mechanism for Yersinia to evade host innate immunity by dampening the TLR4-mediated inflammatory response metabolomicsworkbench.orguni.lu.

Beyond lipid A, the core oligosaccharide and O-specific polysaccharide (O-antigen) components of LPS also contribute to immune recognition or evasion. The core oligosaccharide of Yersinia LPS contains 3-deoxy-D-manno-octulosonic acid (Kdo) residues, which are essential for the structural integrity of LPS in many Gram-negative bacteria nih.gov. Antibodies recognizing the Kdo-lipid A region have been detected in the synovial fluid of patients with Yersinia enterocolitica-associated reactive arthritis, suggesting this region is exposed and immunogenic during infection. The O-antigen, when present, can influence interactions with the host immune system, although Yersinia pestis has lost O-antigen expression, contributing to its immune evasive properties nih.gov. Other glycans, or proteins modified by glycosylation, on the Yersinia surface, such as adhesins, can also interact with host cell surface molecules, including integrins and complement regulators, facilitating adhesion and immune evasion.

Immunomodulatory Properties of this compound Glycans: Biochemical Aspects

The immunomodulatory properties of Yersinia glycans are largely mediated through their interaction with host PRRs, particularly TLR4, and subsequent downstream signaling pathways. The ability of Yersinia LPS to adopt different acylation patterns based on temperature exemplifies a biochemical mechanism for immune modulation. The tetra-acylated lipid A produced at 37°C acts as a weaker agonist or even an antagonist of TLR4 compared to the hexa-acylated form, thereby suppressing the induction of pro-inflammatory cytokines metabolomicsworkbench.orguni.lu. This suppression of the inflammatory response can hinder the recruitment and activation of immune cells, allowing the bacteria to establish infection metabolomicsworkbench.org.

The presence and structure of O-antigen can also influence complement activation and resistance to antimicrobial peptides, contributing to immune evasion nih.gov. Biochemical modifications of LPS, such as the addition of 4-aminoarabinose to lipid A phosphates, can reduce the net negative charge of LPS, affecting its interaction with cationic antimicrobial peptides and host defense molecules nih.gov.

Influence of this compound Structure on Bacterial Virulence Factor Presentation and Function

The structure of Yersinia glycans, particularly LPS, can significantly influence the presentation and function of bacterial virulence factors. LPS forms the outer leaflet of the outer membrane and serves as an anchor for various outer membrane proteins, including adhesins and components of the T3SS nih.gov.

The O-antigen, when present, can form a capsule-like layer that can mask underlying outer membrane proteins, including adhesins like Ail, potentially affecting their interaction with host cells and immune components. The loss of O-antigen in Y. pestis is thought to contribute to its ability to disseminate rapidly in the host by preventing excessive adhesion at the initial infection site nih.gov.

The LPS structure, including the Kdo-containing core oligosaccharide, is also crucial for the proper assembly and function of the T3SS, a key virulence determinant that injects Yops into host cells uni.lu. While the precise mechanisms are still being elucidated, alterations in LPS structure can affect the stability of the outer membrane and the efficient insertion of T3SS components like the translocon pore (composed of YopB and YopD) into the host cell membrane. Research suggests that the LPS polysaccharide status can affect the expression of T3SS uni.lu.

Adhesins, such as Invasin, Ail, and YadA, are outer membrane proteins that mediate bacterial attachment to host cells and extracellular matrix components. Their proper presentation and function are dependent on the integrity of the outer membrane and its LPS components. Structural variations in LPS could potentially alter the conformation or accessibility of these adhesins, thereby influencing bacterial adherence and invasion capabilities. For example, the mucoid factor (MyfA), a fimbrial adhesin in Y. enterocolitica, plays a role in adhesion to enterocytes.

Advanced Analytical and Methodological Approaches for Yersiniose Research

High-Resolution Mass Spectrometry for Glycoform Analysis and Profiling

High-resolution mass spectrometry (HRMS) is a crucial tool for the analysis of complex biomolecules, including glycans and glycoforms. This technique provides precise mass measurements, enabling the determination of elemental composition and the identification of different glycan structures present in a sample. For glycoform analysis, HRMS can differentiate between molecules with subtle structural variations but identical nominal masses. lcms.cz Tandem mass spectrometry (MS/MS) further enhances the analytical power by providing fragmentation patterns that reveal the sequence and branching of oligosaccharides. lcms.cz

In the context of Yersinia research, mass spectrometry has been applied to analyze various components, such as the oligosaccharides derived from the lipopolysaccharide (LPS) of Yersinia ruckeri. Techniques like capillary zone electrophoresis-electrospray mass spectrometry (CZE-ESMS) coupled with tandem mass spectrometry have been used to probe the microheterogeneity of these O-specific chains, providing high resolution separation and structural characterization of different glycans. nih.gov Mass spectrometry is also vital for the structural analysis of other Yersinia compounds, such as the siderophore yersiniophore, where HRMS was used in combination with NMR to establish its structure. nih.gov The analysis of lipid A structures in different Yersinia species has also utilized mass spectrometry to determine detailed chemical structures. researchgate.net

While direct application of HRMS specifically for the detailed glycoform analysis and profiling of "Yersiniose B" is not explicitly detailed in the search results, the established capabilities of HRMS and MS/MS in characterizing bacterial glycans and other related compounds from Yersinia indicate its potential for elucidating the structural features and potential variations of this compound B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for De Novo Structural Assignment and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural assignment of small molecules and for studying the dynamics of biomacromolecules in solution. It provides detailed information about the connectivity, stereochemistry, and conformation of a molecule based on the magnetic properties of atomic nuclei. Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are routinely used to assign resonances and establish through-bond and through-space correlations, which are essential for determining the complete structure of a compound. nih.gov

NMR spectroscopy has been applied in Yersinia research for structural characterization of various molecules. For instance, two-dimensional NMR experiments were used to establish the structure of the siderophore yersiniophore. nih.gov NMR has also been employed to study the interactions between antibodies and glycans representing the LPS of Yersinia pestis, using techniques like saturation transfer difference (STD)-NMR to gain atomic-level detail on these interactions. researchgate.net Furthermore, NMR spectroscopy is a key tool for investigating the structure and dynamics of Yersinia proteins, such as the adhesin YadA and chaperone LcrH. ku.edunih.govethz.chacs.org NMR relaxation experiments can provide insights into molecular dynamics over various timescales. nih.govacs.org

Although specific NMR studies focused solely on the de novo structural assignment or dynamics of "this compound B" are not highlighted, the successful application of NMR to determine the structures of other Yersinia-derived compounds and to study the dynamics of related biomolecules underscores its indispensable role in the comprehensive characterization of microbial metabolites and components like this compound B.

Computational Modeling and Molecular Dynamics Simulations of this compound-Containing Glycans

Computational modeling and molecular dynamics (MD) simulations are increasingly valuable tools in glycoscience for exploring the conformational space, dynamics, and interactions of glycans and glycoconjugates. maynoothuniversity.ienih.govbeilstein-journals.org These methods use force fields to describe the potential energy of a system and simulate the movement of atoms over time, providing insights into molecular behavior at an atomic level that can complement experimental data. maynoothuniversity.iebeilstein-journals.orgnih.gov MD simulations can help understand the flexibility of glycosidic linkages and how glycan conformations are influenced by interactions with proteins or the surrounding environment. maynoothuniversity.ienih.gov

In Yersinia research, computational approaches, including molecular docking and molecular dynamics simulations, have been applied to study protein structures and their interactions with ligands. Examples include studies on the spermidine (B129725) synthase from Yersinia pseudotuberculosis and the iron chaperone YiuA from Yersinia pestis. bioinformation.netiucr.org MD simulations have also been used to investigate the dynamics of the Yersinia adhesin YadA within the outer membrane. ethz.chacs.org While these examples focus on proteins and their interactions rather than specifically this compound-containing glycans, the principles of computational modeling and MD simulations are directly applicable to studying the conformational preferences and dynamic behavior of this compound B, both in isolation and potentially as part of larger glycans or glycoconjugates. maynoothuniversity.ienih.gov Such simulations could help predict the three-dimensional structure of this compound B, understand its flexibility, and explore how it might interact with other molecules.

The application of computational modeling and molecular dynamics simulations to this compound B would involve building a 3D model of the compound, selecting an appropriate force field, and running simulations to sample its conformational space and analyze its dynamic properties. maynoothuniversity.iebeilstein-journals.org This would provide theoretical insights into the behavior of this compound B that can guide or be validated by experimental studies.

Synthetic Chemistry Approaches Towards Yersiniose and Its Analogues

Total Synthesis of Yersiniose and Its Stereoisomers

The total chemical synthesis of complex natural products like Yersiniabactin (B1219798) has been a subject of research. Yersiniabactin (Ybt) is a siderophore characterized by a four-ring structure containing salicylate, thiazoline (B8809763), and thiazolidine (B150603) rings, with multiple chiral centers wikipedia.orgiucr.org. Its complex structure presents significant challenges for total synthesis asm.org.

One reported total synthesis of Yersiniabactin involved the condensation of a thiazoline carbaldehyde with a separate fragment ontosight.ai. Another approach to the total synthesis of Yersiniabactin was accomplished by Ino and co-workers, which built the molecule from two segments iucr.org. This synthesis aimed to preserve the chirality at the C-9 carbon during the cyclization of a β-hydroxythioamide using Burgess reagent, leading to the formation of the thiazoline ring iucr.org. Based on this synthesis, the absolute configuration of natural Yersiniabactin was determined to be 9R, 10RS, 12R, 13S and 19S iucr.org.

Less information is available in the provided sources regarding the total chemical synthesis of this compound A, a branched-chain 3,6-dideoxyhexose (B1251815) found in the LPS of Yersinia pseudotuberculosis citeab.comfrontiersin.org. Its biosynthesis involves enzymatic steps, such as the attachment of a two-carbon branched chain catalyzed by a thiamine (B1217682) pyrophosphate-dependent enzyme like YerE rcsb.org. While the biosynthesis has been studied, detailed reports on its de novo total chemical synthesis and the synthesis of its various stereoisomers were not prominently found in the search results. The presence of the branched chain and multiple stereocenters in this compound A suggests that its total synthesis would require careful control of stereochemistry.

Design and Synthesis of this compound Analogues for Probing Structure-Function Relationships

The design and synthesis of analogues of Yersinia-related compounds are crucial for understanding their biological roles and for developing potential therapeutic agents.

Beyond Yersiniabactin and this compound A, the LPS of Yersinia is a key virulence factor, and its structural variations impact interaction with the host immune system asm.org. The synthesis of analogues of LPS components, particularly lipid A, has been pursued to understand structure-activity relationships in stimulating or antagonizing the host's Toll-like receptor 4 (TLR4). These synthetic lipid A analogues, with controlled variations in acylation patterns and phosphorylation, have provided insights into how the lipid A structure dictates the immune response.

Furthermore, synthesis efforts have targeted inhibitors of Yersinia virulence mechanisms, such as the Type III secretion system (T3SS). Salicylanilides have been designed and synthesized as potent inhibitors of T3SS in Yersinia. These compounds, while not direct structural analogues of this compound A or Yersiniabactin, represent synthetic molecules designed to interfere with Yersinia pathogenesis by targeting specific protein machinery. Quantitative structure-activity relationship (QSAR) studies have been performed on libraries of these salicylanilide (B1680751) analogues to correlate structural features with inhibitory activity against T3SS.

An example of research findings in this area is the synthesis and evaluation of salicylanilide analogues with variations in the salicylic (B10762653) acid ring moiety to probe structural requirements for inhibiting T3SS.

Compound ClassTargetKey Structural Modifications InvestigatedResearch Focus
YersiniabactinIron acquisitionModifications to ring structure, chelating groupsSignaling activity, iron binding
Lipid ATLR4 stimulationAcylation pattern, phosphorylationImmune response modulation
SalicylanilidesT3SS inhibitionVariations on salicylic acid and aniline (B41778) ringsInhibition potency and SAR against T3SS

Chemoenzymatic Synthesis Strategies for Modified this compound Structures

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers powerful routes to access complex molecules and their modified structures, particularly in the realm of carbohydrates and natural products like Yersiniabactin.

The biosynthesis of this compound A involves specific enzymes, such as YerE, a thiamine pyrophosphate-dependent enzyme responsible for introducing the branched chain rcsb.org. Chemoenzymatic approaches could potentially leverage such enzymes for the controlled synthesis of this compound A and its analogues in vitro. While direct reports on the chemoenzymatic synthesis of this compound A were not extensively found, related work on the chemoenzymatic synthesis of other deoxysugars and complex carbohydrates suggests the feasibility of this approach.

The biosynthesis of Yersiniabactin is a prime example of a process that can be mimicked or manipulated using chemoenzymatic strategies. It is synthesized by a large multienzyme complex involving nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) wikipedia.org. Chemoenzymatic methods have been employed to study components of the Yersiniabactin synthetase, such as the peptidyl carrier protein 1 (PCP1). These studies involve the enzymatic loading of modified pantetheine (B1680023) derivatives onto carrier proteins, allowing for the synthesis of labeled or modified protein domains for biochemical investigations.

Furthermore, chemoenzymatic approaches have been applied to the synthesis of LPS building blocks and repeating units. For instance, the synthesis of L-glycero-D-manno-heptose, a component of the Yersinia LPS core, has been explored using enantioselective chemical and enzymatic steps. Chemoenzymatic methods have also been utilized to define the function of enzymes involved in LPS synthesis, such as O-antigen ligase (WaaL), using chemically synthesized substrates rcsb.org.

Chemoenzymatic synthesis allows for the introduction of specific modifications that might be difficult to achieve through purely chemical routes or to produce quantities of complex molecules more efficiently than isolation from bacterial cultures. Studies involving the chemoenzymatic synthesis of fluorinated polyketides have even utilized modules from Yersiniabactin PKS, highlighting the potential for using Yersinia-derived enzymatic machinery in the synthesis of novel natural product analogues.

Chemoenzymatic Application AreaEnzymes Involved (Examples)Chemical Substrates/Intermediates (Examples)Outcome/Application
This compound A biosynthesis studiesYerE (Thiamine pyrophosphate-dependent enzyme) rcsb.orgPyruvate (B1213749), activated 3,6-dideoxy-4-keto-D-glucose rcsb.orgElucidating biosynthetic pathway, potential for in vitro synthesis
Yersiniabactin synthetase component modificationPanK, PPAT, Sfp R4-4Pantetheine analogues, ATPSynthesis of labeled/modified carrier proteins for study
LPS building block synthesisGlycosyltransferases, epimerasesSugar nucleotides, monosaccharide precursorsSynthesis of specific LPS carbohydrate units
LPS enzyme function studiesWaaL (O-antigen ligase) rcsb.orgChemically synthesized O-antigen units rcsb.orgCharacterizing enzymatic activity and specificity

Future Directions and Emerging Research Avenues for Yersiniose Glycochemistry and Glycobiology

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

A key area for future research involves the comprehensive elucidation of the enzymes and complex regulatory networks governing Yersinia glycan biosynthesis. While significant progress has been made in understanding the synthesis of major surface glycans like the lipopolysaccharide (LPS) O-antigen in species such as Yersinia pseudotuberculosis and Yersinia enterocolitica, many aspects remain uncharacterized nih.govoup.commdpi.com. The O-antigens of Y. pseudotuberculosis are synthesized via the Wzx/Wzy-dependent pathway, with genes clustered between conserved hemH and gsk genes nih.gov. Although the O-unit structures and gene cluster sequences for many Y. pseudotuberculosis O-antigen types have been determined, very little is known about O antigens in other Yersinia species nih.gov. Future studies are needed to determine the O-antigen structures and corresponding gene clusters in a wider range of Yersinia species and serotypes.

The biosynthesis of specific monosaccharides found in Yersinia glycans also presents avenues for further research. For instance, the complete biochemical characterization of the 6-deoxyheptose biosynthesis pathway, involving enzymes like DmhA and DmhB, has been achieved, validating these enzymes as potential antimicrobial targets uwo.ca. However, the substrate specificity determinants of these enzymes warrant further investigation to facilitate the screening for inhibitors uwo.ca.

Beyond individual enzymes, understanding the intricate regulatory networks that control glycan expression is crucial. In Yersinia enterocolitica serotype O:8, a complex signaling network regulates O-antigen expression in response to temperature, involving systems like the RosA/RosB efflux pump/potassium antiporter and the O-antigen chain length determinant Wzz nih.gov. Future research should aim to fully map these and other regulatory pathways, including the impact of alternate sigma factors, two-component systems, and post-transcriptional control on LPS biosynthesis and structural alterations mdpi.com. Elucidating how environmental signals are transduced to modulate glycan synthesis will provide insights into Yersinia's adaptation during infection.

Further efforts are needed to identify and characterize glycosyltransferases and other glycan-processing enzymes involved in the biosynthesis of glycans essential for Yersinia's survival and infectivity plos.org. Given the structural diversity of bacterial glycans and the large palette of monosaccharides used, many biosynthetic enzymes remain uncharacterized nih.govnih.gov. Elucidating the enzymatic activities and specificities will be critical for understanding glycan structure-function relationships and identifying potential targets.

Development of Novel Chemical Probes and Inhibitors Targeting Yersiniose Biosynthesis

The unique nature of bacterial glycans, often containing monosaccharides absent in human cells, makes their biosynthetic pathways attractive targets for novel antibacterial therapeutics oup.comnih.govnih.gov. Future research will focus on the development of novel chemical probes and inhibitors specifically targeting Yersinia glycan biosynthesis.

Metabolic inhibitors based on rare bacterial monosaccharide scaffolds have shown promise in interfering with bacterial glycan biosynthesis in a bacteria-selective manner nih.gov. This approach can be generalized to identify inhibitors in a range of bacterial systems, expanding the glycochemistry toolkit nih.gov. Future work involves designing and synthesizing such metabolic inhibitors tailored to the specific monosaccharides and linkages found in Yersinia glycans.

Chemical probes bearing bioorthogonal or fluorescent moieties are valuable tools for studying bacterial glycans nih.govresearchgate.net. These probes can facilitate the discovery of bacterial glycans, identify glycosylation genes, and enable the tracking of glycans on live bacteria nih.govresearchgate.net. Future research will focus on developing more specific and efficient chemical probes for various Yersinia glycans, allowing for detailed studies of their localization, dynamics, and interactions within the bacterial cell envelope and with the host.

Targeting the enzymes involved in nucleotide sugar pathways specific to bacteria is another promising avenue, as these pathways might not interfere with human metabolic pathways oup.com. Inhibitors of enzymes in the dTDP-rhamnose or GDP-fucose pathways, for example, could serve as potential antibacterial agents oup.com. Identifying and characterizing the nucleotide sugar biosynthesis enzymes in Yersinia and developing specific inhibitors against them is a key future direction.

The development of glycan-recognizing probes (GRPs), such as antibodies, lectins, and other proteins with carbohydrate-binding modules, will also be important for analyzing Yersinia glycans nih.gov. Future studies can focus on generating GRPs with high specificity for unique Yersinia glycan structures to aid in their detection, characterization, and the study of their interactions with host factors biorxiv.orgrsc.org.

Systems Biology Approaches to Understand this compound Pathway Integration and Dynamics

Understanding Yersinia glycan biosynthesis and function requires a systems-level perspective that integrates data from various 'omics' approaches and computational modeling nih.govresearchgate.net. Future research will increasingly utilize systems biology to understand how Yersinia glycan pathways are integrated with other cellular processes and how they respond to dynamic environmental conditions.

Metabolic reconstructions for Yersinia species, such as the one developed for Y. pestis CO92, provide a framework for integrating and analyzing omics data to understand pathogenesis nih.gov. Future efforts will involve refining these models to include detailed representations of glycan biosynthetic pathways and their connections to central metabolism, energy production, and virulence regulation.

Computational modeling and simulation tools are being developed to predict glycan biosynthesis pathways based on glycogene expression data and enzymatic parameters researchgate.net. Applying these tools to Yersinia will help predict the repertoire of glycans produced under different conditions and identify key enzymes or regulatory points within the pathways.

Integrating multi-omics data (transcriptomics, proteomics, metabolomics) under conditions that mimic the host environment will be crucial for understanding the dynamic regulation of glycan biosynthesis during infection nih.gov. This can reveal how Yersinia alters its glycan structures in response to host cues and how these changes contribute to immune evasion or colonization mdpi.comthemoonlight.io.

Furthermore, systems biology approaches can help in understanding the heterogeneity in glycan expression within Yersinia populations, which may contribute to distinct gene expression profiles and interactions with host cells in different microenvironments frontiersin.org. Modeling these heterogeneous populations and their glycan profiles will provide a more complete picture of Yersinia pathogenesis.

Q & A

Basic Research Questions

Q. What experimental designs are most suitable for studying Yersiniose pathogenesis in animal models?

  • Methodological Answer : Prioritize controlled, randomized trials using murine models to mimic human infection pathways. Ensure sample sizes (e.g., ≥50 animals per group) are statistically powered to detect virulence differences. Include sham-infected controls and standardized inoculation routes (e.g., oral vs. intraperitoneal) to isolate variable effects . For longitudinal studies, define endpoints (e.g., bacterial load quantification via qPCR) and ethical approval protocols for humane endpoints .

Q. How can researchers optimize questionnaire design for epidemiological studies on this compound risk factors?

  • Methodological Answer : Use mixed-method surveys combining closed-ended Likert-scale questions (e.g., dietary habits, occupational exposure) and open-ended sections for qualitative insights. Validate questionnaires through pilot testing (n=20–30 participants) to assess clarity and reduce bias. Ensure demographic variables (age, geographic location) are stratified to address confounding factors .

Q. What statistical methods are recommended for analyzing this compound outbreak data?

  • Methodological Answer : Apply logistic regression to identify risk factors (odds ratios) and Kaplan-Meier survival analysis for temporal outbreak patterns. For spatial clustering, use geographic information systems (GIS) with Kulldorff’s scan statistic. Report p-values with Bonferroni corrections for multiple comparisons .

Advanced Research Questions

Q. How should contradictory data on this compound virulence factors be resolved in systematic reviews?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate studies (e.g., virulence gene expression data). Assess heterogeneity via I² statistics and subgroup analyses (e.g., strain-specific differences). If contradictions persist, propose in vitro functional assays (e.g., CRISPR interference) to validate hypotheses experimentally .

Q. What methodologies address the challenges of culturing Yersinia species from asymptomatic carriers?

  • Methodological Answer : Employ enrichment media (e.g., CIN agar with antibiotics) and PCR-based detection of ail or virF genes to improve sensitivity. For persistent negative cultures, use metagenomic sequencing of stool samples to identify low-abundance pathogens. Address false negatives by correlating molecular data with serological markers (e.g., anti-Yop antibody titers) .

Q. How can multi-omics approaches elucidate host-pathogen interactions in chronic this compound?

  • Methodological Answer : Integrate transcriptomics (host immune response), proteomics (bacterial effector proteins), and metabolomics (host metabolic shifts) using bioinformatics pipelines like STRING or KEGG. Validate findings with knockout murine models or organoid co-cultures. Use permutation testing to prioritize significant pathways .

Methodological Considerations Table

Research Aspect Recommended Tools Key Citations
Sample Size CalculationG*Power, ANOVA power analysis
Data Contradiction ResolutionPRISMA meta-analysis frameworks
Ethical ComplianceIRB protocols, CONSORT guidelines
Multi-Omics IntegrationSTRING, MetaboAnalyst

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.